molecular formula C20H15ClN6O B2995379 N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine CAS No. 1226432-32-1

N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine

Cat. No. B2995379
CAS RN: 1226432-32-1
M. Wt: 390.83
InChI Key: MDYPRGIYAWVECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine” is a compound that has been studied for its potential as a c-Met kinase inhibitor . It has been evaluated for its cytotoxicity against various cancer cell lines in vitro .


Synthesis Analysis

The compound is part of a novel series of N(1)-(3-fluoro-4-(6,7-disubstituted-quinolin-4-yloxy)phenyl)-N(4)-arylidenesemicarbazide derivatives . The synthesis of these compounds involves several steps, but the exact method for this specific compound is not detailed in the available literature.

Scientific Research Applications

Metabolism and Pharmacokinetics

The metabolism and disposition of compounds structurally related to N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine have been studied to understand their pharmacokinetics in humans. For example, studies on related compounds have elucidated the metabolic pathways involving oxidative deamination, reduction, and conjugation processes that influence their bioavailability, distribution, and elimination in the body. Such insights are crucial for developing new drugs with optimized pharmacological profiles and minimal adverse effects (Shaffer et al., 2008).

Potential Therapeutic Applications

Compounds with similar structures have been explored for their therapeutic potential, including as modulators of specific receptor types in the brain. For instance, research into compounds acting on the γ-aminobutyric acid (GABA) receptors and orexin receptors has shown promise for treating disorders such as insomnia and anxiety. These studies highlight the importance of understanding the receptor binding affinity, efficacy, and safety profiles of new compounds (Renzulli et al., 2011).

Biochemical and Molecular Mechanisms

Understanding the biochemical and molecular mechanisms of action of compounds like this compound is fundamental for their application in scientific research. Studies have focused on their interactions with enzymes, receptors, and other cellular components, shedding light on their potential effects and mechanisms within biological systems. This research is foundational for drug discovery and development, providing insights into how such compounds can be harnessed for therapeutic use.

Implications for Human Health

Research into the metabolism, carcinogenicity, and toxicology of structurally related compounds has significant implications for human health. Studies on the formation of adducts with DNA and proteins, their potential carcinogenic effects, and their metabolism in humans versus rodents are critical for assessing the safety and risk associated with exposure to such compounds. These investigations help in informing regulatory guidelines and safety assessments for new chemicals and drugs (Turteltaub et al., 1999).

Mechanism of Action

The compound has been studied for its potential as a c-Met kinase inhibitor . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration, making it a target for cancer treatment .

Future Directions

The compound has shown promise as a c-Met kinase inhibitor, exhibiting cytotoxicity against various cancer cell lines in vitro . Future research could further explore its potential as a cancer treatment, including in vivo studies and clinical trials.

properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-4-yl-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O/c21-16-3-1-2-4-17(16)27-19(15-7-11-23-12-8-15)18(25-26-27)20(28)24-13-14-5-9-22-10-6-14/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYPRGIYAWVECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C4=CC=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.